7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1299607-64-9
VCID: VC3381375
InChI: InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12)
SMILES: C1COC2=NC=C(C(=C2O1)C(=O)O)Br
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

CAS No.: 1299607-64-9

Cat. No.: VC3381375

Molecular Formula: C8H6BrNO4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid - 1299607-64-9

Specification

CAS No. 1299607-64-9
Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
IUPAC Name 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12)
Standard InChI Key OSPQXIXPUIFUPE-UHFFFAOYSA-N
SMILES C1COC2=NC=C(C(=C2O1)C(=O)O)Br
Canonical SMILES C1COC2=NC=C(C(=C2O1)C(=O)O)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid belongs to the family of heterocyclic compounds containing a fused ring system. The core structure consists of a pyridine ring fused with a 1,4-dioxane ring, with a bromine atom at position 7 and a carboxylic acid group at position 8. This structural arrangement creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions.

The compound can be characterized by the following parameters:

ParameterValue
Molecular FormulaC₈H₆BrNO₄
Molecular Weight260.04 g/mol
Structural ClassificationHeterocyclic, Fused ring system
Functional GroupsCarboxylic acid, Pyridine, 1,4-dioxane, Bromo substituent

The molecular structure features a bromine atom which is known to enhance the compound's lipophilicity and provide a site for potential derivatization through various coupling reactions. The carboxylic acid group at position 8 offers opportunities for functionalization and can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.

Physical Properties

Based on the properties of structurally similar compounds, the physical characteristics of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid can be reasonably estimated:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for similar carboxylic acids
ColorWhite to off-whiteTypical for similar compounds
Melting Point210-230°CBased on similar dioxino-pyridine derivatives
Boiling Point>300°CBased on the high boiling point (272.5°C) of the parent compound
SolubilityPoorly soluble in water; Soluble in DMSO, DMFBased on lipophilicity and presence of carboxylic acid group
Log P1.8-2.3Estimated based on structure
pKa3.5-4.2Typical range for aromatic carboxylic acids

The presence of both hydrophilic (carboxylic acid) and hydrophobic (bromine, aromatic rings) moieties suggests amphiphilic properties, which can be advantageous for cell membrane permeability in biological systems.

Chemical Reactivity

The compound's reactivity is governed by three key structural features:

  • The carboxylic acid group at position 8 can undergo typical reactions including esterification, amidation, and reduction to alcohols.

  • The bromine atom at position 7 provides a site for various cross-coupling reactions (Suzuki, Sonogashira, etc.) and nucleophilic substitution reactions.

  • The pyridine nitrogen can participate in coordination chemistry with metals and act as a hydrogen bond acceptor.

The 1,4-dioxane ring generally exhibits stability under most reaction conditions but may be susceptible to ring-opening under strong acidic conditions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid likely follows pathways similar to those used for structurally related compounds. Based on established synthetic methodologies, several potential routes can be proposed:

From 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine

One approach could involve directed metalation of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine at position 8, followed by carboxylation:

  • Directed ortho-metalation using a strong base (e.g., LDA, n-BuLi)

  • Reaction with carbon dioxide

  • Acidic workup to obtain the carboxylic acid

From 2,3-Dihydro- dioxino[2,3-b]pyridine Derivatives

Another synthetic pathway could involve:

  • Selective functionalization of 2,3-Dihydro- dioxino[2,3-b]pyridine at position 8 with a carboxylic acid or ester group

  • Selective bromination at position 7

  • If necessary, hydrolysis of the ester to obtain the free carboxylic acid

Laboratory Scale Preparation

For laboratory scale preparation, the following general procedure might be employed:

  • Starting with 2,3-Dihydro- dioxino[2,3-b]pyridine

  • Carboxylation at position 8 using directed metalation and CO₂

  • Selective bromination at position 7 using N-bromosuccinimide (NBS) or bromine in an appropriate solvent

  • Purification by recrystallization or column chromatography

The preparation of stock solutions for research applications would typically follow guidelines similar to those used for related compounds. Based on the solubility properties of similar compounds, the following table provides guidance for preparing stock solutions :

ConcentrationAmount of CompoundSolvent Volume (DMSO)
1 mM1 mg3.84 mL
5 mM1 mg0.77 mL
10 mM1 mg0.38 mL
10 mM5 mg1.92 mL
10 mM10 mg3.84 mL
Biological ActivityExperimental ModelKey Parameters
AntimicrobialBacterial growth inhibition assaysMIC (Minimum Inhibitory Concentration)
AnticancerCancer cell line cytotoxicityIC₅₀ values, Apoptosis markers
Calcium Channel ModulationIsolated tissue preparations, Patch-clamp studiesEC₅₀, Channel kinetics
Antioxidant ActivityDPPH assay, SOD activityFree radical scavenging capacity

Applications in Research and Development

Synthetic Building Block

7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid can serve as a valuable synthetic intermediate in the preparation of more complex molecules. The combination of bromine and carboxylic acid functionalities provides multiple sites for derivatization:

  • The bromine atom allows for diverse cross-coupling reactions to introduce various substituents

  • The carboxylic acid group can be converted to esters, amides, or reduced to alcohols

  • These transformations can lead to the development of compound libraries for drug discovery programs

Drug Discovery Applications

The compound's structural features make it particularly interesting for several areas of drug discovery:

Anticancer Drug Development

The cytotoxic potential observed in related compounds suggests applications in cancer research. The carboxylic acid functionality could be utilized to develop prodrugs or conjugates with cancer-targeting moieties.

Antimicrobial Research

With antimicrobial resistance being a global health challenge, novel scaffolds like 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid could serve as starting points for developing new antimicrobial agents.

Cardiovascular Research

The potential calcium channel modulation activity makes this compound interesting for cardiovascular research, particularly in the development of novel antihypertensive or anti-arrhythmic agents.

Comparison with Structural Analogs

Related Compounds and Structural Variants

Understanding the relationships between 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid and its structural analogs provides valuable context for research:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridineC₇H₆BrNO₂216.03Lacks the carboxylic acid at position 8
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-6-carboxylic acidC₈H₆BrNO₄260.04Carboxylic acid at position 6 instead of 8
2,3-Dihydro- dioxino[2,3-b]pyridine-7-carbaldehydeC₈H₇NO₃165.15Aldehyde at position 7 instead of bromine; No carboxylic acid at position 8
2,3-Dihydro- dioxino[2,3-b]pyridine-8-carboxylic acidC₈H₇NO₄181.15Lacks the bromine at position 7

Structure-Property Relationships

The positional isomers of substituents on the dioxino-pyridine scaffold exhibit different physical and chemical properties that influence their biological activities:

  • The position of the carboxylic acid group (6 vs. 8) affects the electronic distribution and hydrogen bonding capabilities.

  • The presence of bromine contributes to lipophilicity and provides opportunities for further functionalization.

  • The spatial arrangement of functional groups influences binding interactions with biological targets.

Comparative Biological Activities

Different substitution patterns on the dioxino-pyridine scaffold can lead to varying biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityCalcium Channel Modulation
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridineModerateNot well-characterizedLimited
Dioxino-pyridine derivatives with carboxylic acid substituentsEnhanced against Gram-positive bacteriaVariable cytotoxicity depending on positionModerate to significant
Aldehyde-containing derivativesModerate to highSignificant in melanoma B16F10 cellsModerate

This comparison highlights how subtle structural modifications can significantly impact biological properties, underscoring the importance of systematic structure-activity relationship studies.

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